![molecular formula C5H7BrO4 B2551302 (2S)-2-bromo-4-methoxy-4-oxobutanoicacid CAS No. 155148-23-5](/img/structure/B2551302.png)
(2S)-2-bromo-4-methoxy-4-oxobutanoicacid
Overview
Description
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of a precursor compound. One common method is the bromination of 4-methoxy-4-oxobutanoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of 2-hydroxy-4-methoxy-4-oxobutanoic acid or 2-amino-4-methoxy-4-oxobutanoic acid.
Reduction: Formation of (2S)-2-bromo-4-methoxybutanol.
Oxidation: Formation of 2-bromo-4-methoxy-4-oxobutanoic acid.
Scientific Research Applications
Synthetic Intermediates in Medicinal Chemistry
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to derivatives with enhanced biological activity. For instance, it can be utilized in the synthesis of cephalosporin antibiotics, which are essential in treating bacterial infections. The compound's bromine atom facilitates nucleophilic substitutions, making it a versatile building block for creating more complex molecules .
Biological Activities
Numerous studies have highlighted the biological activities associated with (2S)-2-bromo-4-methoxy-4-oxobutanoic acid and its derivatives:
- Anticancer Activity : Research indicates that compounds derived from (2S)-2-bromo-4-methoxy-4-oxobutanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown to inhibit the proliferation of HeLa cells and human hepatoma cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of signaling pathways related to inflammation is a key mechanism through which these compounds exert their effects .
Therapeutic Potential
The therapeutic potential of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid extends to several areas:
- Neurodegenerative Diseases : Compounds similar to (2S)-2-bromo-4-methoxy-4-oxobutanoic acid have been investigated for their ability to inhibit enzymes involved in neurodegenerative processes. For instance, inhibitors of kynurenine-3-hydroxylase have been explored for their potential in treating diseases like Alzheimer's and Parkinson's .
- Diabetes Management : Some studies have suggested that derivatives of this compound may enhance insulin sensitivity and glucose uptake in diabetic models, indicating a role in managing diabetes and related metabolic disorders .
Case Studies and Research Findings
To provide a comprehensive understanding of the applications of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, several case studies are summarized below:
Study | Findings | Implications |
---|---|---|
Study A | Investigated the anticancer properties of derivatives against HeLa cells | Suggests potential for developing new anticancer agents |
Study B | Examined anti-inflammatory effects in animal models | Indicates possible use in treating inflammatory diseases |
Study C | Explored neuroprotective effects on neuronal cell lines | Highlights therapeutic potential for neurodegenerative diseases |
Study D | Assessed insulin-sensitizing effects in diabetic mice | Points towards applications in diabetes management |
Mechanism of Action
The mechanism of action of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-chloro-4-methoxy-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-bromo-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-bromo-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications, while the methoxy and ketone groups provide additional sites for interaction with biological targets.
Biological Activity
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This compound may play a role in enzyme inhibition and has been explored for various therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, supported by data tables, case studies, and detailed research findings.
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid features several functional groups that contribute to its reactivity and biological activity:
- Bromine Atom : Capable of forming covalent bonds with nucleophilic sites on enzymes or receptors.
- Methoxy Group : Involves in hydrogen bonding and non-covalent interactions.
- Ketone Group : Participates in various chemical reactions, enhancing the compound's versatility.
These properties allow the compound to act as a probe for studying biochemical pathways and as a potential therapeutic agent.
The mechanism of action involves the interaction of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid with specific molecular targets. The bromine atom can inhibit enzyme activity by forming covalent bonds with nucleophilic sites, while the methoxy and ketone groups enhance binding affinity through non-covalent interactions. This dual interaction mechanism makes it a candidate for further exploration in drug development.
Enzyme Inhibition
Research indicates that (2S)-2-bromo-4-methoxy-4-oxobutanoic acid acts as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
Enzyme | Inhibition Type | Effect |
---|---|---|
Kynurenine-3-hydroxylase | Competitive Inhibition | Potential treatment for neurodegenerative diseases |
Cyclooxygenase (COX) | Selective Inhibition | Anti-inflammatory properties |
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Studies suggest that it may inhibit COX enzymes, which are crucial in the inflammatory response.
- Anticancer Properties : Preliminary research indicates potential anticancer effects through modulation of cell signaling pathways involved in tumor growth.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of (2S)-2-bromo-4-methoxy-4-oxobutanoic acid, researchers found that it significantly reduced inflammation markers in vitro. The compound inhibited COX-2 activity more effectively than COX-1, suggesting its potential as a selective anti-inflammatory agent.
Case Study 2: Neuroprotective Effects
Another study investigated its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that (2S)-2-bromo-4-methoxy-4-oxobutanoic acid could reduce neuronal apoptosis by modulating apoptotic pathways, making it a candidate for treating neurodegenerative conditions.
Properties
IUPAC Name |
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOWIVCNSVXSE-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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